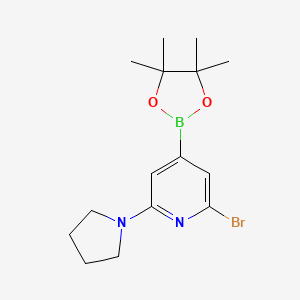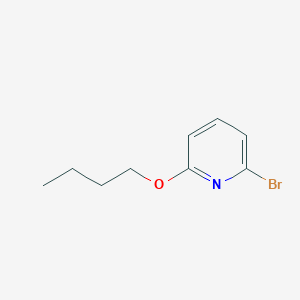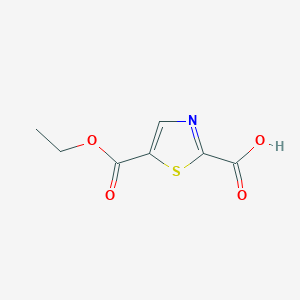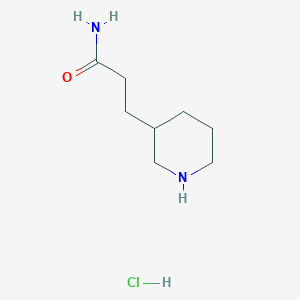
5-Ethynyl-2-fluoropyridine
概要
説明
5-Ethynyl-2-fluoropyridine is a chemical compound with the CAS Number: 853909-08-7 . It has a molecular weight of 121.11 and its molecular formula is C7H4FN . It is typically stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Ethynyl-2-fluoropyridine is represented by the formula C7H4FN . The InChI code for this compound is 1S/C7H4FN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H .Physical And Chemical Properties Analysis
5-Ethynyl-2-fluoropyridine is a solid or liquid at room temperature . It is stored under an inert atmosphere at 2-8°C . The predicted boiling point is 176.0±25.0 °C and the predicted density is 1.15±0.1 g/cm3 .科学的研究の応用
Fluorescence Imaging Strategies
5-Ethynyl-2-fluoropyridine derivatives, such as 5-Ethynyl-2′-deoxyuridine (EdU), play a significant role in fluorescence imaging strategies. These compounds are used for visualizing biological processes, including DNA replication, through click chemistry reactions. The application extends to the specific visualization of virus replication, particularly HIV replication, by aiming for selective incorporation by HIV reverse transcriptase (Venkatesham et al., 2019).
Medical Imaging in Positron Emission Tomography
Fluorine-18 labeled fluoropyridines, including derivatives of 5-Ethynyl-2-fluoropyridine, are increasingly used in Positron Emission Tomography (PET), a medical imaging technique. These compounds allow the introduction of fluorine into specific positions on the pyridine ring, enhancing the stability and potential of the radiotracer (Carroll et al., 2007).
Cell Cycle Analysis in Plant Biology
In plant biology, 5-Ethynyl-2-fluoropyridine derivatives such as EdU are used to study cell cycle stages. EdU incorporation followed by fluorescent labeling allows for the analysis of different phases of the cell cycle in plants using flow cytometry. This technique is advantageous for studying plant systems where obtaining synchronous cell populations is challenging (Wear et al., 2016).
Metabolic Labeling for Biological Research
5-Ethynyl-2-fluoropyridine derivatives are used in dynamic metabolic labeling of DNA in vivo. These compounds, like F-ara-EdU, selectively label DNA while minimizing impact on genome function, making them suitable for studies requiring long-term cell survival or deep-tissue imaging (Neef & Luedtke, 2011).
Synthesis of Nucleoside Analogs
Compounds like 5-ethynyl-2′-deoxyuridine-5′-boranomonophosphate are synthesized as analogs of nucleoside monophosphates, which are crucial in biochemical processes like DNA replication. These syntheses are vital for studying and potentially inhibiting key enzymes like thymidylate synthase (Khan et al., 2005).
Nucleophilic Substitution Reactions in Chemistry
Studies on the reactivity of 2-fluoro- and 2-chloropyridines, including 5-Ethynyl-2-fluoropyridine derivatives, focus on their behavior in nucleophilic substitution reactions. These reactions are fundamental in organic chemistry, impacting the synthesis of various pharmacologically relevant compounds (Schlosser & Rausis, 2005).
Fluorescence Quenching in Biosensors
5-Ethynyl-2-fluoropyridine derivatives are used in fluorescence quenching studies, which have applications in biosensor development. These studies involve understanding the electron transfer processes between different functional groups, contributing to the creation of sensitive biosensors for ions like mercury (Zhang et al., 2015).
Development of Herbicides
Derivatives of 5-Ethynyl-2-fluoropyridine are synthesized for use as potential herbicides. The synthesis of fluoropicolinates, for instance, demonstrates the application of these compounds in developing structures of interest for agricultural chemistry (Johnson et al., 2015).
Safety and Hazards
The safety information for 5-Ethynyl-2-fluoropyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
特性
IUPAC Name |
5-ethynyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVNAROKVDQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676534 | |
| Record name | 5-Ethynyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853909-08-7 | |
| Record name | 5-Ethynyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynyl-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
